N-(3-chlorophenyl)-1,2-diaminoethane
Overview
Description
N-(3-chlorophenyl)-1,2-diaminoethane is a useful research compound. Its molecular formula is C8H11ClN2 and its molecular weight is 170.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metal Complexation Properties
N-(3-chlorophenyl)-1,2-diaminoethane has been studied for its potential in forming metal complexes. Research indicates that compounds like this can bind cations or anions, displaying properties similar to those of natural macrocyclic molecules in living systems. This characteristic makes them significant in both practical and theoretical chemistry contexts (Öǧretir & Severcan, 1998).
Interaction with Schiff Base Ligands
The compound has been used to explore its effects in the formation of manganese(III) coordination complexes. These studies help in understanding the structural and magnetic properties of such complexes, which are crucial in the field of inorganic chemistry (Yuan et al., 2007).
Amoebicidal Activity
In the medical field, derivatives of this compound have been synthesized and tested for amoebicidal activity. This indicates its potential use in the development of treatments against infections caused by E. histolytica (Kachroo et al., 1988).
Catalytic Degradation Methods
Researchers have investigated the use of this compound in catalytic degradation methods, particularly for breaking down harmful substances like DDT. This showcases its potential in environmental chemistry for detoxification processes (Monguchi et al., 2006).
Synthesis and Structural Analysis
The compound's role in the synthesis of other complex molecules, like aminoimidazoline derivatives, is crucial. These synthesized compounds can exhibit significant pharmacological activity, implying its importance in pharmaceutical research (Matosiuk et al., 2005).
DNA Interaction Studies
This compound complexes have been used to study interactions with DNA and proteins like human serum albumin. This research contributes to our understanding of drug-DNA interactions, which is vital in designing new therapeutic agents (Masnikosa et al., 2020).
Properties
IUPAC Name |
N'-(3-chlorophenyl)ethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,11H,4-5,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYRTRQTLBKLLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.